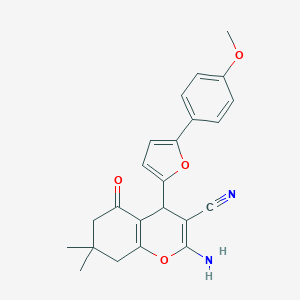
6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran, also known as DICID, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DICID is a benzofuran derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins through the inhibition of cyclooxygenase enzymes. 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the production of prostaglandins, which are known to play a role in inflammation and pain. 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has also been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various assays. However, 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran. One potential area of research is the development of new derivatives of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran, which may lead to the development of new therapies for inflammatory and pain-related conditions. Finally, the potential use of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran in the treatment of other diseases, such as cancer, should be explored.
Méthodes De Synthèse
The synthesis of 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran involves the reaction of 2,3-dihydrobenzofuran with isopropyl magnesium chloride, followed by the reaction with chloroacetyl chloride and then chlorination with thionyl chloride. The final product is obtained by reacting the resulting compound with sodium methoxide.
Applications De Recherche Scientifique
6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has been widely studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 6,7-Dichloro-5-isopropyl-2,2-dimethyl-2,3-dihydro-1-benzofuran has also been shown to inhibit the production of prostaglandins, which are known to play a role in inflammation and pain.
Propriétés
Formule moléculaire |
C13H16Cl2O |
|---|---|
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
6,7-dichloro-2,2-dimethyl-5-propan-2-yl-3H-1-benzofuran |
InChI |
InChI=1S/C13H16Cl2O/c1-7(2)9-5-8-6-13(3,4)16-12(8)11(15)10(9)14/h5,7H,6H2,1-4H3 |
Clé InChI |
VUTLZKNSQVSMEV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C(=C1)CC(O2)(C)C)Cl)Cl |
SMILES canonique |
CC(C)C1=C(C(=C2C(=C1)CC(O2)(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)